5-Ethylpyridin-2-amine
Overview
Description
5-Ethylpyridin-2-amine is a chemical compound belonging to the class of organic compounds known as pyridines. It is characterized by a pyridine ring substituted with an ethyl group and an amino group.
Synthesis Analysis
- The synthesis of related pyridine compounds often involves reactions such as reductive amination, as in the case of 5-ethyl-2-methylpyridine borane (Burkhardt & Coleridge, 2008).
- Synthesis from simpler pyridines through substitutions and transformations is another approach, as seen in compounds like 2-amino-5-ethoxypyridine (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).
Molecular Structure Analysis
- The molecular structure of pyridine derivatives is often characterized by planar ring systems and coplanar arrangements, as observed in similar compounds like ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (Yao et al., 2010).
Chemical Reactions and Properties
- Pyridine derivatives, including 5-Ethylpyridin-2-amine, can participate in various chemical reactions, notably including reductive amination processes and reactions with other organic compounds to form complex structures (Burkhardt & Coleridge, 2008).
Physical Properties Analysis
- The physical properties of pyridine derivatives are often influenced by their molecular structure, including melting and boiling points, solubility, and density. However, specific data for 5-Ethylpyridin-2-amine is not provided in the available literature.
Chemical Properties Analysis
- The chemical properties of such compounds are defined by the presence of functional groups, such as the amino group in 5-Ethylpyridin-2-amine, which can engage in hydrogen bonding and other interactions. This is exemplified in the study of similar pyridine derivatives (Yao et al., 2010).
Scientific Research Applications
Synthetic Methodologies and Catalysis
Reductive Amination
Burkhardt and Coleridge (2008) demonstrated the use of 5-ethyl-2-methylpyridine borane complex for reductive aminations of ketones and aldehydes, highlighting its utility in methanol or neat conditions, which emphasizes the compound's role in synthetic organic chemistry Burkhardt & Coleridge, 2008.
Copper-Catalyzed Amination
Lang et al. (2001) reported the copper-catalyzed amination of aryl halides using conditions that favor low catalyst loading and mild reaction temperatures. This method underscores the potential of 5-Ethylpyridin-2-amine derivatives in catalytic processes Lang et al., 2001.
Advanced Materials and Chemical Sensing
Nonlinear Optical (NLO) Applications
Kolev et al. (2008) synthesized a novel squaric acid derivative involving 5-amino-2-methoxypyridine, demonstrating second-order NLO applications. This research points to the use of 5-Ethylpyridin-2-amine derivatives in developing materials with potential electronic and photonic applications Kolev et al., 2008.
Fluorescent Probes
Singh et al. (2020) developed 2-aminoethylpyridine-based fluorescent compounds for detecting Fe3+ and Hg2+ ions, showcasing the application of 5-Ethylpyridin-2-amine derivatives in environmental monitoring and bioimaging Singh et al., 2020.
Pharmacological Research
Antimicrobial Agents
Gaonkar, Rai, and Prabhuswamy (2006) synthesized novel oxadiazoles derived from 5-ethylpyridin-2-amine, evaluating their antimicrobial activities. This highlights the potential pharmacological applications of derivatives in developing new antimicrobial agents Gaonkar et al., 2006.
Antihyperglycemic Agents
Wagman et al. (2017) discovered a family of (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine analogues as potent inhibitors of glycogen synthase kinase 3 (GSK3), indicating their potential in treating diabetes Wagman et al., 2017.
Safety And Hazards
Future Directions
While specific future directions for 5-Ethylpyridin-2-amine are not mentioned in the search results, therapeutic peptides, which include pyridine derivatives, are a hot topic in pharmaceutical research . The development of peptide drugs, including those based on pyridine structures, is expected to continue to be a significant area of study .
properties
IUPAC Name |
5-ethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTNJLQWOVTCPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431010 | |
Record name | 5-ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylpyridin-2-amine | |
CAS RN |
19842-07-0 | |
Record name | 5-ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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